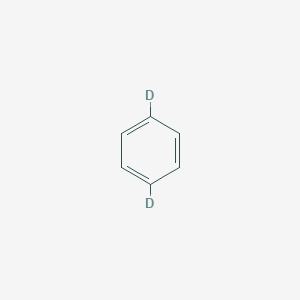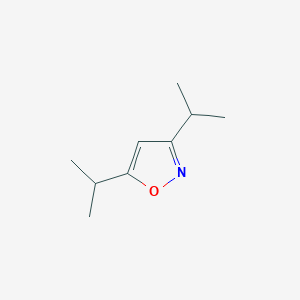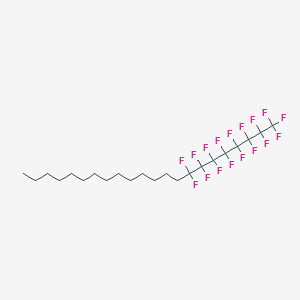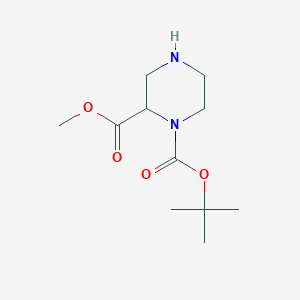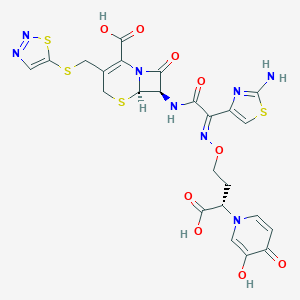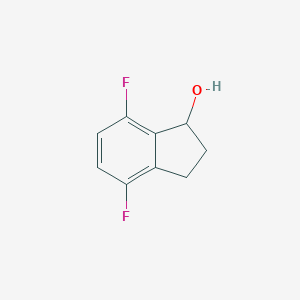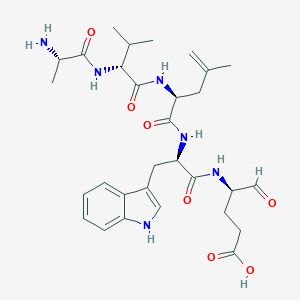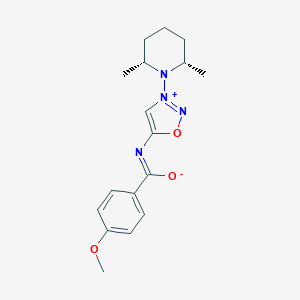
Pirsidomine
Descripción general
Descripción
Pirsidomine is an organic compound that belongs to the class of anisoles . It is identified as N-[3-(2,6-dimethylpiperidin-1-yl)-5H-1,2,3λ⁵-oxadiazol-5-ylidene]-4-methoxybenzamide .
Synthesis Analysis
Pirsidomine is a prodrug that is transformed into a nitric oxide-releasing metabolite in vivo . In animal tests, there were no signs of tolerance with repeated administration .Molecular Structure Analysis
The molecular formula of Pirsidomine is C17H22N4O3 . Its average mass is 330.382 Da and its monoisotopic mass is 330.169189 Da .Aplicaciones Científicas De Investigación
Hemodynamic and Antiarrhythmic Properties
Pirsidomine, recognized as a nitric oxide donor, exhibits significant hemodynamic and antiarrhythmic properties. Wainwright and Martorana (1993) observed that intravenous administration of pirsidomine to anesthetized pigs resulted in decreased afterload, myocardial contractility, and oxygen consumption. Importantly, it reduced ventricular ectopic beats during myocardial ischemia, suggesting an antiarrhythmic effect primarily through its hemodynamic impacts, rather than through an ex vivo antiplatelet effect (Wainwright & Martorana, 1993).
Anti-Ischemic and Antianginal Effects
Stengele et al. (1996) studied pirsidomine's short-term effects on pulmonary hemodynamics and ischemic parameters. They found that pirsidomine, when administered to patients with coronary artery disease, resulted in the reduction of diastolic pulmonary artery pressure and ST-segment depression, indicating its effectiveness as an anti-ischemic and antianginal agent (Stengele et al., 1996).
Comparison with Other Nitrovasodilators
Arkonac et al. (1996) compared the systemic and coronary hemodynamic effects of pirsidomine with other nitrovasodilators like SIN-1, nitroprusside, and nitroglycerin. Their findings suggest that pirsidomine may have direct negative inotropic effects, differing from other nitrovasodilators in its impact on ventricular performance (Arkonac et al., 1996).
Hemodynamic Profile and Tolerance Studies
Bohn, Martorana, and Schönafinger (1992) evaluated the hemodynamic profile of pirsidomine in both anesthetized and conscious dogs. Their results indicated that pirsidomine reduces preload and afterload of the heart, along with peripheral resistance and myocardial oxygen consumption. Interestingly, repeated administration did not lead to tolerance, a significant advantage over some other agents (Bohn, Martorana, & Schönafinger, 1992).
Venous Vascular Bed Effects
Mey et al. (2004) investigated the differential effects of pirsidomine and isosorbide dinitrate on the venous vascular bed. They found that although both drugs reduced systemic resting blood pressure, pirsidomine did not affect the venoconstrictor responses to noradrenaline, suggesting distinct ways in which it affects the venous vascular bed compared to isosorbide dinitrate (Mey et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(1Z)-N-[3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPUBJSOHAMNEI-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(/C3=CC=C(C=C3)OC)\[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157728 | |
| Record name | Pirsidomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirsidomine | |
CAS RN |
132722-74-8 | |
| Record name | Pirsidomine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132722748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirsidomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



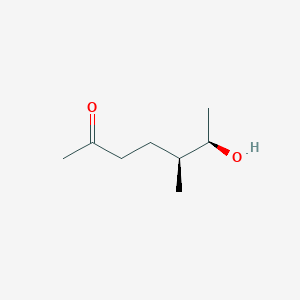
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
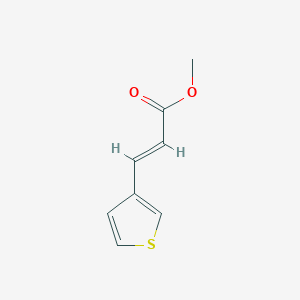
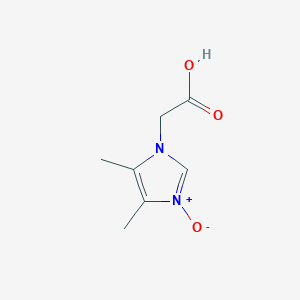
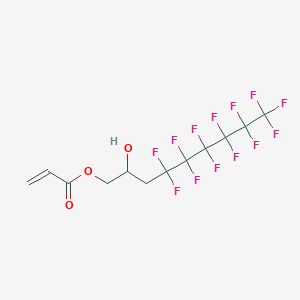
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
